molecular formula C21H20FN3OS B11164949 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11164949
M. Wt: 381.5 g/mol
InChI Key: RVRQKCJKTRZOAK-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and may involve catalysts to enhance the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H20FN3OS/c22-19-9-5-4-8-18(19)21-23-16(15-27-21)14-20(26)25-12-10-24(11-13-25)17-6-2-1-3-7-17/h1-9,15H,10-14H2

InChI Key

RVRQKCJKTRZOAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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